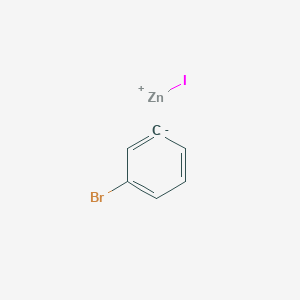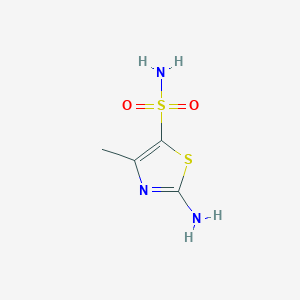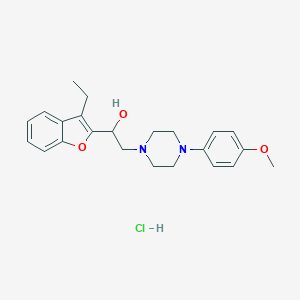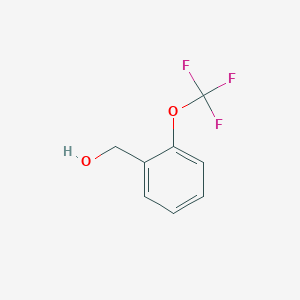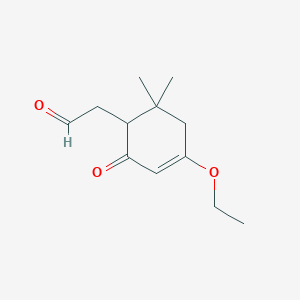
2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The synthesis and application of this compound have been studied extensively, and it has been found to have several advantages and limitations.
Mécanisme D'action
The mechanism of action of 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. It has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound, as it can be hazardous if not handled properly.
Orientations Futures
There are several future directions for the study of 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde. One area of research is the development of new synthetic methods for this compound, which may improve its yield and purity. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde is a chemical compound that has shown promise in various fields of scientific research. Its synthesis and application have been extensively studied, and it has been found to have several advantages and limitations. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop new synthetic methods for its production.
Méthodes De Synthèse
The synthesis of 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde can be achieved through several methods. One of the most common methods is the reaction of 4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetic acid with sodium borohydride and acetic anhydride. This method yields a high purity product and is relatively easy to perform.
Applications De Recherche Scientifique
2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde has been extensively studied for its potential applications in medicinal chemistry and biochemistry. This compound has been found to have several biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
172685-92-6 |
|---|---|
Nom du produit |
2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde |
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-(4-ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H18O3/c1-4-15-9-7-11(14)10(5-6-13)12(2,3)8-9/h6-7,10H,4-5,8H2,1-3H3 |
Clé InChI |
BJSZMECWTODTNA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C(C(C1)(C)C)CC=O |
SMILES canonique |
CCOC1=CC(=O)C(C(C1)(C)C)CC=O |
Synonymes |
3-Cyclohexene-1-acetaldehyde,4-ethoxy-6,6-dimethyl-2-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)
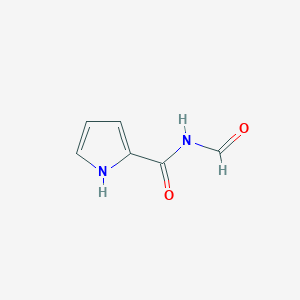
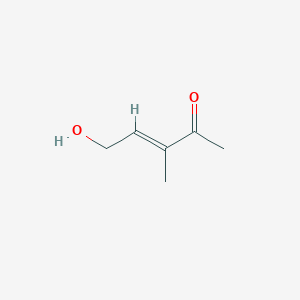
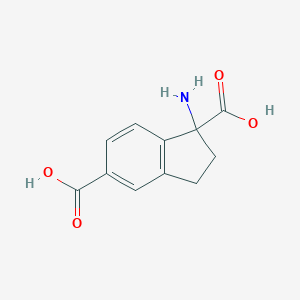
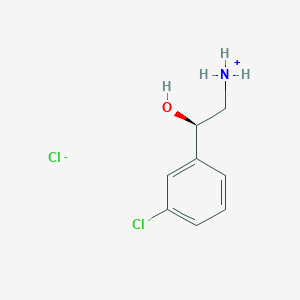
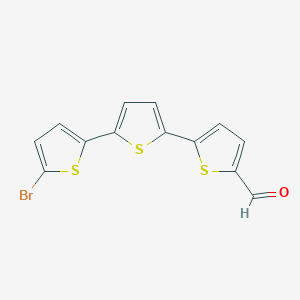
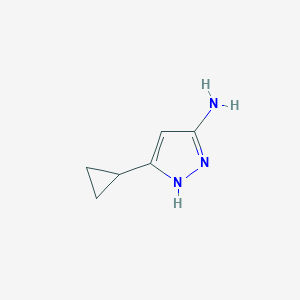
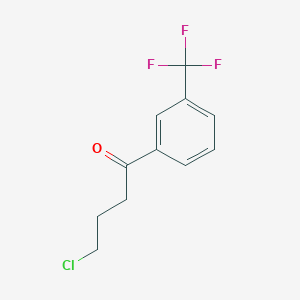
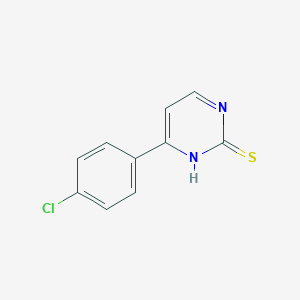
![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)
